molecular formula C23H21N B3031594 N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine CAS No. 5418-22-4

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine

Cat. No.: B3031594
CAS No.: 5418-22-4
M. Wt: 311.4 g/mol
InChI Key: ZDYZHECSPYIYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two naphthyl groups attached to a central nitrogen atom, which is also bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine typically involves the reaction of 1-naphthylmethylamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Naphthyl ketones

    Reduction: Secondary amines

    Substitution: Nitrated or halogenated naphthyl derivatives

Scientific Research Applications

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl(1-naphthyl)-N-(2-naphthylmethyl)methanamine
  • N-methyl(2-naphthyl)-N-(1-naphthylmethyl)methanamine
  • N-methyl(2-naphthyl)-N-(2-naphthylmethyl)methanamine

Uniqueness

N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can result in distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYZHECSPYIYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278885
Record name NSC10424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-22-4
Record name NSC10424
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-methyl(1-naphthyl)-N-(1-naphthylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.